N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Synthesis of Derivatives for Anticancer Evaluation : Research has demonstrated the synthesis of thiadiazole derivatives, like N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, showing a convenient and fast method for their preparation. These compounds, characterized by various spectroscopic methods, have been explored for their potential anticancer activities (P. Yu et al., 2014).
Evaluation Against Cancer Cell Lines : Another study focused on synthesizing 5-methyl-4-phenyl thiazole derivatives, including structures similar to the compound , to investigate their anticancer properties. These compounds were evaluated for their selective cytotoxicity against human lung adenocarcinoma cells, showing potential as anticancer agents (A. Evren et al., 2019).
Synthesis and Biological Evaluation
Antimicrobial and Anticancer Properties : Novel synthesis routes have been developed for thiadiazole derivatives, evaluating their antimicrobial and anticancer properties. Such research underscores the versatility of thiadiazole-based compounds in developing new therapeutic agents (A. Saeed & Amara Mumtaz, 2017).
Anti-inflammatory Activity : Derivatives of thiadiazole have been synthesized and assessed for their anti-inflammatory activities, demonstrating the compound's relevance in developing treatments for inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
Properties
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-9-5-12-6-11(3-4-14(12)23-9)15-7-13(21-24-15)8-16(22)18-17-20-19-10(2)25-17/h3-4,6-7,9H,5,8H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHUIKRCUDUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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